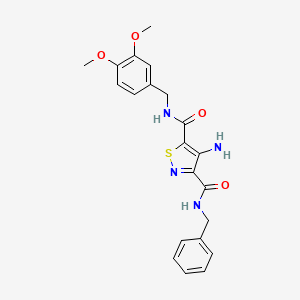
4-amino-N~3~-benzyl-N~5~-(3,4-dimethoxybenzyl)-1,2-thiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Benzylation and Dimethoxylation:
Carboxamide Formation: The final step involves the formation of the carboxamide group through reactions with appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is investigated for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or DNA replication processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-AMINO-N3-BENZYL-N5-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE
- 4-AMINO-N3-BENZYL-N5-[2-(3,4-DIMETHOXYBENZYL)ETHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE
Uniqueness
4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its specific structural features, such as the presence of both benzyl and dimethoxyphenyl groups, which may contribute to its distinct biological and chemical properties
Properties
Molecular Formula |
C21H22N4O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-amino-3-N-benzyl-5-N-[(3,4-dimethoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C21H22N4O4S/c1-28-15-9-8-14(10-16(15)29-2)12-24-21(27)19-17(22)18(25-30-19)20(26)23-11-13-6-4-3-5-7-13/h3-10H,11-12,22H2,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
KPOJKXJIAMHXTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclohexyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B11195237.png)
![N-(4-chlorobenzyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11195240.png)
![4-amino-N-phenyl-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B11195245.png)
![4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol](/img/structure/B11195252.png)
![10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11195260.png)
![7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11195261.png)
![{5-Ethenyl-1-azabicyclo[2.2.2]octan-3-YL}(6-methoxyquinolin-4-YL)methanol](/img/structure/B11195263.png)
![N-benzyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11195279.png)

![2-(3-Phenylpiperazin-1-YL)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]pyridine-4-carboxamide](/img/structure/B11195289.png)
![5-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11195294.png)
![3-(3,4-Dimethylphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11195296.png)
![5-[(5-Chloro-2-methoxyphenyl)sulfonyl]-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine](/img/structure/B11195307.png)
![N-(4-fluorobenzyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11195312.png)
